molecular formula C14H28ClNO2 B13463226 Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride

Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride

Cat. No.: B13463226
M. Wt: 277.83 g/mol
InChI Key: MQNJRWGNSQFCLE-UHFFFAOYSA-N
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Description

Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a butanoate group attached to a cyclohexyl ring, which is further substituted with an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride typically involves the esterification of 4-(3-aminocyclohexyl)butanoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Hydrolysis: 4-(3-aminocyclohexyl)butanoic acid and butanol.

    Reduction: 4-(3-aminocyclohexyl)butanol.

    Substitution: Derivatives depending on the substituent introduced.

Scientific Research Applications

Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the butanoate group into various molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its amino group.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(3-aminocyclohexyl)butanoate
  • 4-(3-aminocyclohexyl)butanoic acid
  • 4-(3-aminocyclohexyl)butanol

Uniqueness

Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H28ClNO2

Molecular Weight

277.83 g/mol

IUPAC Name

butyl 4-(3-aminocyclohexyl)butanoate;hydrochloride

InChI

InChI=1S/C14H27NO2.ClH/c1-2-3-10-17-14(16)9-5-7-12-6-4-8-13(15)11-12;/h12-13H,2-11,15H2,1H3;1H

InChI Key

MQNJRWGNSQFCLE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCC1CCCC(C1)N.Cl

Origin of Product

United States

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